(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
Brand Name:
Vulcanchem
CAS No.:
286936-09-2
VCID:
VC20830716
InChI:
InChI=1S/C12H18O5/c1-11(14-3)12(2,15-4)17-10-7-8(13)5-6-9(10)16-11/h5-6,9-10H,7H2,1-4H3/t9-,10-,11+,12+/m1/s1
SMILES:
CC1(C(OC2C=CC(=O)CC2O1)(C)OC)OC
Molecular Formula:
C12H18O5
Molecular Weight:
242.27 g/mol
(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
CAS No.: 286936-09-2
Cat. No.: VC20830716
Molecular Formula: C12H18O5
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 286936-09-2 |
|---|---|
| Molecular Formula | C12H18O5 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | (2S,3S,4aR,8aR)-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one |
| Standard InChI | InChI=1S/C12H18O5/c1-11(14-3)12(2,15-4)17-10-7-8(13)5-6-9(10)16-11/h5-6,9-10H,7H2,1-4H3/t9-,10-,11+,12+/m1/s1 |
| Standard InChI Key | JKYPYUZEUPEJLO-WYUUTHIRSA-N |
| Isomeric SMILES | C[C@]1([C@@](O[C@@H]2C=CC(=O)C[C@H]2O1)(C)OC)OC |
| SMILES | CC1(C(OC2C=CC(=O)CC2O1)(C)OC)OC |
| Canonical SMILES | CC1(C(OC2C=CC(=O)CC2O1)(C)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator